molecular formula C19H16BrNO4 B287960 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B287960
Molekulargewicht: 402.2 g/mol
InChI-Schlüssel: WQJHCJRBEYRRKP-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that is commonly known as BBr 2778. It is a highly potent and selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α7. BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Wirkmechanismus

BBr 2778 is a highly potent and selective inhibitor of the 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one subtype α7. The α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is involved in various physiological processes, including learning and memory, attention, and sensory processing. BBr 2778 binds to the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and physiological effects:
BBr 2778 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD. Additionally, BBr 2778 has been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using BBr 2778 in lab experiments is its high potency and selectivity for the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. This allows for precise and targeted inhibition of the receptor's activity. Additionally, BBr 2778 has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one of the limitations of using BBr 2778 is its complex synthesis process, which can make it difficult and expensive to obtain.

Zukünftige Richtungen

There are several future directions for the study of BBr 2778. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of BBr 2778's therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of more selective and potent inhibitors of the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one could lead to the development of more effective treatments for neurological disorders.

Synthesemethoden

The synthesis of BBr 2778 is a complex process that involves several steps. The first step is the synthesis of 2-bromo-5-(2-bromoethyl)benzoic acid, which is then converted to 2-(2-bromoethyl)-1,3-benzodioxole. The benzodioxole is then reacted with acryloyl chloride to form 3-(1,3-Benzodioxol-5-yl)acrylic acid. The final step involves the reaction of 3-(1,3-Benzodioxol-5-yl)acrylic acid with 7-(ethylamino)-2,4,6-cycloheptatrien-1-one in the presence of a brominating agent to yield BBr 2778.

Wissenschaftliche Forschungsanwendungen

BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD.

Eigenschaften

Produktname

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molekularformel

C19H16BrNO4

Molekulargewicht

402.2 g/mol

IUPAC-Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-bromo-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H16BrNO4/c1-2-21-15-6-5-13(20)10-14(19(15)23)16(22)7-3-12-4-8-17-18(9-12)25-11-24-17/h3-10H,2,11H2,1H3,(H,21,23)/b7-3+

InChI-Schlüssel

WQJHCJRBEYRRKP-XVNBXDOJSA-N

Isomerische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

Kanonische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.